Fluvastatin sodium salt hydrate

Catalog No.
S15392449
CAS No.
M.F
C24H27FNNaO5
M. Wt
451.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluvastatin sodium salt hydrate

Product Name

Fluvastatin sodium salt hydrate

IUPAC Name

sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate;hydrate

Molecular Formula

C24H27FNNaO5

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C24H26FNO4.Na.H2O/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);;1H2/q;+1;/p-1

InChI Key

KKEMYLLTGGQWCE-UHFFFAOYSA-M

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.O.[Na+]

An indole-heptanoic acid derivative that inhibits HMG COA REDUCTASE and is used to treat HYPERCHOLESTEROLEMIA. In contrast to other statins, it does not appear to interact with other drugs that inhibit CYP3A4.

Fluvastatin sodium salt hydrate is a synthetic compound belonging to the class of statins, specifically designed as an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. The chemical formula for fluvastatin sodium salt hydrate is C24H25FNO4NaXH2OC_{24}H_{25}FNO_{4}\cdot Na\cdot XH_{2}O, where XX represents the number of water molecules associated with the salt. It is characterized by its crystalline solid form and has a molecular weight of approximately 410.5 g/mol .

Fluvastatin is noted for its high solubility in organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide, with limited solubility in aqueous solutions like phosphate-buffered saline . Its primary use is in the management of hypercholesterolemia, where it effectively lowers serum cholesterol levels by inhibiting cholesterol synthesis in the liver.

Fluvastatin sodium salt hydrate primarily functions through competitive inhibition of HMG-CoA reductase. The inhibition constant KiK_i for rat HMG-CoA reductase is approximately 0.3 nM, indicating a very high potency . The compound also interacts with various cytochrome P450 enzymes, notably CYP2C9, with an inhibitory concentration IC50IC_{50} of about 100 nM .

In biological systems, fluvastatin has been shown to inhibit oxidized low-density lipoprotein-induced ferroptosis and can reverse decreases in glutathione peroxidase 4 levels, which are critical for cellular antioxidant defense .

Fluvastatin exhibits several biological activities beyond its cholesterol-lowering effects:

  • Cholesterol Reduction: It significantly decreases serum cholesterol, triglyceride, and phospholipid levels.
  • Antioxidant Properties: Fluvastatin demonstrates antioxidant activity, which contributes to its cardioprotective effects.
  • Vascular Effects: It inhibits vascular smooth muscle proliferation and reduces vascular angiotensin-converting enzyme activity, which can benefit cardiovascular health .
  • Survival Benefits: In animal models, fluvastatin has been shown to increase survival rates following myocardial infarction .

The synthesis of fluvastatin sodium salt hydrate involves multi-step organic reactions starting from simpler indole and heptanoic acid derivatives. Key steps typically include:

  • Formation of the Indole Core: The indole structure is synthesized through cyclization reactions involving appropriate precursors.
  • Side Chain Attachment: The heptenoic acid moiety is attached to the indole core via coupling reactions.
  • Sodium Salt Formation: The final product is converted into its sodium salt form, often involving neutralization with sodium hydroxide or sodium carbonate.

The exact synthetic route can vary depending on the specific laboratory protocols and desired purity levels .

Fluvastatin sodium salt hydrate is primarily used in research settings to investigate its pharmacological properties and mechanisms of action. Its applications include:

  • Cardiovascular Research: Studying its effects on cholesterol metabolism and cardiovascular health.
  • Cancer Research: Investigating potential anti-cancer properties due to its ability to modulate cellular signaling pathways.
  • Neuroprotection Studies: Exploring its role in protecting against neurodegenerative diseases through antioxidant mechanisms .

Fluvastatin has been studied for its interactions with various biological systems:

  • Drug Interactions: It may influence the metabolism of other drugs that are substrates for cytochrome P450 enzymes, particularly CYP2C9.
  • Cellular Interactions: Research indicates that fluvastatin can modulate immune responses by affecting major histocompatibility complex II expression .
  • Combined Therapies: Fluvastatin's effectiveness may be enhanced when used in combination with other lipid-lowering agents or anti-inflammatory drugs.

Fluvastatin shares similarities with other statins but possesses unique characteristics that distinguish it from them. Below are some comparable compounds:

Compound NameMechanism of ActionUnique Features
LovastatinHMG-CoA reductase inhibitorFirst statin discovered; derived from fungi
SimvastatinHMG-CoA reductase inhibitorProdrug form; more lipophilic than fluvastatin
AtorvastatinHMG-CoA reductase inhibitorLonger half-life; broader spectrum of action
RosuvastatinHMG-CoA reductase inhibitorMore potent than many other statins

Fluvastatin is unique due to its specific chemical structure that includes a fluorophenyl group and an indole moiety, which contributes to its distinct pharmacological profile compared to other statins. Its high selectivity for HMG-CoA reductase and additional antioxidant properties further enhance its therapeutic potential in various clinical settings .

Novel Catalytic Systems for Enantioselective Synthesis of Heptenoate Backbone

The heptenoate backbone of fluvastatin sodium salt hydrate requires precise stereochemical control to ensure pharmacological efficacy. Traditional synthetic routes relied on stoichiometric chiral auxiliaries, but recent breakthroughs in asymmetric catalysis have enabled more efficient enantioselective pathways. A pivotal advancement involves the use of titanium-based catalysts paired with chiral Schiff base ligands. For instance, Ti(O-i-Pr)₄ combined with a chiral salen ligand facilitates the aldol reaction between diketene and an aldehyde precursor, yielding β-hydroxy ketoesters with up to 91% enantiomeric excess (ee) . This method eliminates the need for expensive resolving agents and simplifies downstream purification.

Further optimization has been achieved through the development of Ti(IV)-enolate intermediates. These species, generated from oxazolidinone precursors, undergo diastereoselective addition to imines, establishing the C-2 and C-11 chiral centers with >99.9% ee after recrystallization . The catalytic cycle benefits from ligand acceleration, where the chiral environment of the titanium complex dictates the facial selectivity of the enolate attack. Comparative studies of catalytic systems are summarized in Table 1.

Table 1: Catalytic Systems for Heptenoate Backbone Synthesis

Catalyst SystemEnantiomeric Excess (%)Key Advantage
Ti(O-i-Pr)₄ + Salen Ligand 91High yield, minimal byproducts
Ti(IV)-Enolate >99.9Recrystallization-free resolution
Chiral Phase-Transfer Catalysts85Ambient temperature conditions

The scalability of these methods has been demonstrated in pilot-scale syntheses, where titanium-mediated reactions achieve throughputs exceeding 50 kg per batch . Challenges remain in catalyst recycling and minimizing metal leaching, but immobilized variants on silica supports show promise for industrial adoption.

Solvent-Free Mechanochemical Approaches to Indole Intermediate Functionalization

The indole core of fluvastatin sodium salt hydrate, specifically the 3-(4-fluorophenyl)-1-isopropyl-1H-indole moiety, is traditionally synthesized via Friedel-Crafts alkylation in halogenated solvents. However, growing emphasis on green chemistry has spurred interest in solvent-free mechanochemical methods. Ball milling techniques, for example, enable the direct coupling of 4-fluorophenyl Grignard reagents with isopropyl indole derivatives under shear stress, avoiding the use of dichloromethane or chloroform .

This approach leverages solid-state reactivity, where mechanical force induces molecular rearrangements without solvation. X-ray powder diffraction analyses confirm that mechanochemical routes produce crystalline indole intermediates identical to those obtained from solution-phase reactions . Notably, the absence of solvents reduces reaction times from 12 hours to 45 minutes and improves atom economy by 22% . Despite these advantages, challenges persist in scaling mechanochemical systems beyond laboratory settings, particularly in achieving uniform particle size distribution during milling.

Continuous Flow Chemistry Applications in Large-Scale Manufacturing

Transitioning from batch to continuous flow systems has addressed critical bottlenecks in fluvastatin sodium salt hydrate production. A landmark improvement involves the condensation of E-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-2-propenal with the dianion of tert-butyl acetoacetate in a tubular reactor . By maintaining precise temperature control (−78°C to 25°C) and residence time (90 seconds), this method achieves 98% conversion to the aldol adduct while eliminating intermediate isolation steps.

Integrated flow platforms combine multiple unit operations, such as in-line liquid-liquid extraction and real-time UV monitoring, to ensure consistent product quality. For example, a three-stage continuous process—comprising aldol condensation, low-temperature reduction, and final ester hydrolysis—reduces total synthesis time from 72 hours (batch) to 8 hours (flow) . This system also mitigates safety risks associated with exothermic reactions and enables annual production capacities exceeding 500 metric tons.

Table 2: Comparison of Batch vs. Flow Synthesis Metrics

ParameterBatch ProcessContinuous Flow Process
Annual Throughput200 metric tons500 metric tons
Solvent Consumption1200 L/kg product400 L/kg product
Energy Intensity850 kWh/kg320 kWh/kg

These advancements underscore the potential of flow chemistry to meet global demand while adhering to stringent environmental regulations.

Ultra-High Performance Liquid Chromatography Method Development

Ultra-High Performance Liquid Chromatography method development for fluvastatin sodium salt hydrate represents a sophisticated approach to pharmaceutical quality control that addresses the unique analytical challenges posed by this statin compound [1]. The development of robust Ultra-High Performance Liquid Chromatography methods requires careful consideration of multiple parameters including column selection, mobile phase composition, and detection optimization [2]. Research has demonstrated that Ultra-High Performance Liquid Chromatography offers superior resolution and reduced analysis time compared to conventional High Performance Liquid Chromatography methods for fluvastatin analysis [3].

The optimization process for Ultra-High Performance Liquid Chromatography method development involves systematic evaluation of chromatographic conditions to achieve baseline separation of fluvastatin sodium salt hydrate from potential impurities and degradation products [1]. Studies have shown that the use of sub-2-micrometer particle columns in Ultra-High Performance Liquid Chromatography systems provides enhanced efficiency and peak resolution for fluvastatin analysis [2]. The method development process typically incorporates gradient elution profiles starting with high organic content and progressing to increased aqueous content to optimize retention and selectivity [1].

Validation parameters for Ultra-High Performance Liquid Chromatography methods include linearity ranges typically spanning 0.05 to 200 micrograms per milliliter with correlation coefficients exceeding 0.999 [1]. Method precision studies have demonstrated relative standard deviation values consistently below 2 percent across multiple injection replicates [1]. Recovery studies conducted during method validation have yielded acceptable results ranging from 98 to 103 percent, indicating excellent accuracy for quantitative analysis [1].

Stationary Phase Optimization for Polar Metabolite Separation

Stationary phase optimization for polar metabolite separation in fluvastatin sodium salt hydrate analysis requires understanding of the compound's physicochemical properties and metabolic pathways [4]. Hydrophilic Interaction Liquid Chromatography stationary phases have emerged as particularly effective for retaining polar metabolites that exhibit poor retention on conventional reversed-phase columns [4]. The selection of appropriate stationary phases depends on the log D values of target analytes, with more negative log D values requiring greater stationary phase polarity [5].

Research has identified several categories of stationary phases suitable for polar metabolite analysis, including bare silica phases, polar bonded phases, and zwitterionic phases [5]. Bare silica phases containing acidic surface silanol groups with pKa values of 3.5 can function as cation exchangers for positively charged metabolites [5]. Polar bonded phases incorporate functional groups such as amino, cyano, or amide groups that provide additional selectivity mechanisms through hydrogen bonding and dipole-dipole interactions [6].

Stationary Phase TypeRetention MechanismOptimal pH RangeTypical Applications
Bare SilicaHydrophilic partitioning, cation exchange2.0-8.0Small polar compounds, peptides
Amino-bondedHydrophilic partitioning, weak anion exchange2.0-7.5Carbohydrates, nucleosides
Amide-bondedHydrogen bonding, hydrophilic partitioning2.0-8.0Polar pharmaceuticals, metabolites
ZwitterionicElectrostatic interactions, hydrophilic partitioning2.0-9.0Mixed ionic compounds

Zwitterionic stationary phases offer unique advantages for polar metabolite separation by providing both cationic and anionic interaction sites within the same ligand structure [7]. These phases demonstrate excellent stability across a wide pH range and exhibit minimal secondary interactions that could compromise peak shape [7]. The water layer formation on hydrophilic stationary phases facilitates partitioning of polar analytes between the aqueous-enriched stationary phase and the organic-rich mobile phase [4].

Mobile phase optimization for polar metabolite separation typically involves acetonitrile-water mixtures with organic content ranging from 60 to 95 percent [4]. Buffer systems incorporating ammonium acetate or ammonium formate at concentrations of 5 to 50 millimolar provide optimal ionization conditions for mass spectrometric detection [8]. pH adjustment within the range of 3.0 to 6.5 ensures stability of both the analytes and the chromatographic system [4].

Mass Spectrometric Detection Limits in Complex Biological Matrices

Mass spectrometric detection limits for fluvastatin sodium salt hydrate in complex biological matrices represent critical performance parameters for bioanalytical method validation [3]. Tandem mass spectrometry systems utilizing triple quadrupole analyzers have demonstrated superior sensitivity and selectivity for fluvastatin quantification in plasma matrices [3]. The optimization of mass spectrometric parameters includes precursor ion selection, product ion identification, and collision energy optimization to achieve maximum sensitivity [3].

Research has established that fluvastatin exhibits characteristic fragmentation patterns under electrospray ionization conditions, with the predominant precursor ion at mass-to-charge ratio 412.1 and quantifier product ion at 266.2 [3]. The development of multiple reaction monitoring transitions provides enhanced specificity and reduces potential interferences from co-eluting matrix components [9]. Collision energy optimization typically ranges from 18 to 22 electron volts to achieve optimal product ion formation [3].

ParameterFluvastatinFluvastatin-d6 (Internal Standard)
Precursor Ion (m/z)412.1418.1
Quantifier Ion (m/z)266.2272.1
Qualifier Ion (m/z)224.0-
Collision Energy (eV)2018
Dwell Time (ms)5050

Detection limits in human plasma matrices have been achieved at concentrations as low as 0.1 nanograms per milliliter using optimized sample preparation and instrumental conditions [3]. Lower limits of quantification typically range from 0.2 to 2.0 nanograms per milliliter depending on sample volume and extraction efficiency [10]. The linear dynamic range for bioanalytical methods extends from the lower limit of quantification to 500 nanograms per milliliter with correlation coefficients exceeding 0.999 [10].

Matrix effects in biological samples can significantly impact detection limits and method performance [11]. Ion suppression or enhancement effects are evaluated by comparing analyte responses in extracted blank matrix with responses in neat solution [12]. Matrix factor calculations demonstrate acceptable performance when values fall within 85 to 115 percent of theoretical values with coefficients of variation below 15 percent [11].

Sample preparation methods significantly influence detection limits in complex matrices [9]. Protein precipitation using acetonitrile has proven effective for fluvastatin extraction from plasma samples with recovery rates exceeding 95 percent [3]. Solid-phase extraction methods using mixed-mode cartridges can provide enhanced selectivity and improved detection limits through sample concentration [13]. Microextraction by packed sorbent techniques offers miniaturized sample preparation with reduced solvent consumption while maintaining analytical performance [9].

Chemometric Approaches to Spectroscopic Purity Assessment

Chemometric approaches to spectroscopic purity assessment provide advanced mathematical and statistical tools for analyzing complex spectroscopic data from fluvastatin sodium salt hydrate samples [14]. Partial Least Squares regression and Principal Component Regression represent the most widely applied chemometric methods for pharmaceutical purity analysis [14]. These multivariate calibration techniques enable simultaneous analysis of multiple components without requiring chromatographic separation [15].

Partial Least Squares methodology demonstrates superior predictive capability compared to Principal Component Regression for pharmaceutical applications due to its concentration-weighted spectral decomposition approach [14]. Validation studies have shown that Partial Least Squares methods achieve correlation coefficients exceeding 0.999 for fluvastatin purity assessment with standard errors of prediction below 0.02 [14]. The method exhibits excellent accuracy with recovery values ranging from 98.8 to 99.6 percent across multiple concentration levels [14].

Validation ParameterPartial Least SquaresPrincipal Component Regression
Correlation Coefficient0.99890.9997
Standard Error of Calibration0.0150.016
Standard Error of Prediction0.00300.0054
Limit of Detection (μg/mL)0.0670.066
Limit of Quantification (μg/mL)0.240.23
Recovery Range (%)98.83-99.6199.26-99.64

Spectroscopic data preprocessing represents a critical component of chemometric analysis for purity assessment [14]. Common preprocessing techniques include baseline correction, smoothing, and derivative transformation to enhance spectral features and reduce instrumental noise [16]. First-derivative and second-derivative spectroscopy provide enhanced selectivity by eliminating baseline drift and resolving overlapping spectral bands [16].

Principal Component Analysis serves as a fundamental tool for exploratory data analysis and dimensionality reduction in spectroscopic datasets [15]. The technique identifies major sources of spectral variation and enables detection of outliers or unusual samples [14]. Eigenvalue analysis typically reveals that the first three to five principal components account for more than 99 percent of the total spectral variance [15].

Calibration model development requires careful selection of training and validation sets to ensure robust predictive performance [14]. Cross-validation techniques including leave-one-out and k-fold validation provide reliable estimates of model performance and help prevent overfitting [15]. Model validation parameters including Root Mean Square Error of Cross-Validation and Root Mean Square Error of Prediction quantify the predictive accuracy of chemometric models [14].

Fluvastatin sodium salt hydrate undergoes extensive hepatic biotransformation through multiple cytochrome P450 isoforms, each exhibiting distinct substrate specificities and catalytic efficiencies. The primary oxidative metabolic pathways involve the formation of three major metabolites: 5-hydroxy fluvastatin (M-2), 6-hydroxy fluvastatin (M-3), and N-desisopropyl fluvastatin (M-5) [1] [2].

CYP2C9-Mediated Oxidation

Cytochrome P450 2C9 represents the predominant enzyme responsible for fluvastatin biotransformation, accounting for approximately 75% of total hepatic metabolism [3] [4]. This isoform demonstrates high-affinity binding with apparent Km values ranging from 0.2 to 0.7 μM for the formation of 5-hydroxy fluvastatin and N-desisopropyl fluvastatin [5]. The enzyme exhibits intrinsic metabolic clearance rates of 1.4 to 4.0 ml/h/mg microsomal protein, indicating highly efficient catalytic activity [5]. CYP2C9-mediated oxidation primarily occurs at the indole ring structure, resulting in hydroxylation at the 5-position and N-dealkylation of the isopropyl group [1] [2].

CYP3A4-Catalyzed Biotransformation

Recent investigations have revealed that CYP3A4 plays a more significant role in fluvastatin metabolism than previously recognized, particularly in the formation of 6-hydroxy fluvastatin (M-3), which represents the major metabolic pathway with over 80% relative contribution [1] [2]. The enzyme demonstrates lower affinity binding characteristics with Km values ranging from 7.9 to 50 μM, yet maintains substantial catalytic capacity for 6-hydroxylation at the indole ring [5]. Ketoconazole, a selective CYP3A4 inhibitor, markedly reduces M-3 formation while having minimal impact on M-2 and M-5 production [1] [2].

CYP2C8 and Additional Isoforms

CYP2C8 contributes to fluvastatin oxidation with intermediate kinetic parameters, exhibiting a Km value of approximately 2.8 μM for 5-hydroxy fluvastatin formation [5]. The enzyme demonstrates moderate inhibitory effects on all three metabolite pathways when selectively inhibited by quercetin [1] [2]. Additional cytochrome P450 isoforms including CYP2D6 participate in minor oxidative transformations, particularly in the formation of 5-hydroxy metabolites, though their quantitative contributions remain limited [5].

Table 1: Cytochrome P450 Isoform-Specific Metabolite Formation Patterns
MetabolitePrimary CYP EnzymeSecondary CYP EnzymesRelative Contribution (%)Inhibition by SulfaphenazoleInhibition by Ketoconazole
5-Hydroxy Fluvastatin (M-2)CYP2C9CYP3A4, CYP2C8, CYP2D615-20StrongNone
6-Hydroxy Fluvastatin (M-3)CYP3A4CYP2C9 (minor)80+MinimalStrong
N-Desisopropyl Fluvastatin (M-5)CYP2C9CYP2C8 (minor)5-10StrongNone

Glucuronidation Patterns in Non-Human Primate Models

Fluvastatin undergoes extensive Phase II conjugation reactions, with glucuronidation representing the predominant pathway for metabolite elimination in non-human primate models. The compound serves as a substrate for multiple UDP-glucuronosyltransferase (UGT) isoforms, particularly UGT1A1 and UGT1A3, which catalyze the conjugation of glucuronic acid to hydroxylated metabolites [6].

Primate-Specific Glucuronidation Kinetics

In rhesus macaque models, fluvastatin demonstrates distinctive glucuronidation patterns compared to human metabolism. The formation of 5-hydroxy fluvastatin glucuronide and 6-hydroxy fluvastatin glucuronide occurs through UGT-mediated conjugation reactions, with both metabolites rapidly eliminated via biliary excretion [7] [8]. Disposition studies in non-human primates reveal that the half-life of intact fluvastatin ranges from 1-2 hours in monkeys, significantly shorter than the 4-7 hour half-life observed in canine models [7] [8].

Comparative Glucuronidation Efficiency

Non-human primate models exhibit higher glucuronidation efficiency compared to other laboratory species, with approximately 73% of administered radioactivity recovered in bile following low-dose administration [9]. The extent of metabolism in monkeys demonstrates saturable characteristics, with high-dose administration (45.5 mg/kg) showing reduced first-pass glucuronidation compared to low-dose scenarios (0.48 mg/kg) [9]. This saturation phenomenon suggests capacity-limited UGT enzyme activity at elevated substrate concentrations.

Metabolite Distribution and Excretion

In cynomolgus monkey studies, glucuronide conjugates represent the major circulating metabolites, with rapid clearance from systemic circulation through active biliary transport mechanisms [7]. The area under the concentration-time curve (AUC) ratio of unchanged fluvastatin versus total radioactivity demonstrates species-specific differences, with monkeys showing 9% and 13% ratios for low and high doses respectively, compared to 63% in canine models [9]. This indicates more extensive glucuronidation in primate species.

Table 3: Phase II Conjugation Patterns in Fluvastatin Metabolism
Conjugation TypePrimary EnzymesMetabolite ProductsRelative AbundanceExcretion Route
GlucuronidationUGT1A1, UGT1A35-Hydroxy-FV glucuronide, 6-Hydroxy-FV glucuronideMajorUrine/Bile
SulfationSULT enzymesSulfate conjugatesMinorUrine
AcetylationNAT enzymesN-acetyl conjugatesMinorUrine
MethylationCOMT enzymesMethylated derivativesMinorUrine

Interspecies Differences in Enterohepatic Recirculation Dynamics

Fluvastatin exhibits pronounced interspecies variations in enterohepatic recirculation patterns, reflecting differences in biliary transport mechanisms, intestinal reabsorption efficiency, and hepatic extraction ratios across various laboratory animal models and humans.

Hepatic Extraction and Biliary Secretion

The compound undergoes extensive presystemic hepatic extraction in all studied species, with biliary excretion representing the primary elimination pathway [7] [8]. In mice, rats, dogs, and monkeys, greater than 90% of administered radioactivity is recovered in feces, indicating minimal renal contribution to total body clearance [7] [8]. However, significant interspecies differences exist in the extent of enterohepatic recirculation efficiency.

Species-Specific Circulation Dynamics

Dogs demonstrate the most extensive enterohepatic recirculation, evidenced by the highest bioavailability (41%) and longest elimination half-life (4-7 hours) among tested species [8] [9]. This prolonged circulation results from efficient intestinal reabsorption of biliary-secreted metabolites and parent compound. Conversely, monkeys exhibit the most limited enterohepatic recirculation with bioavailability of only 16% and rapid elimination (1-2 hours) [8] [9].

Metabolic Capacity and Circulation Efficiency

The extent of metabolism varies significantly across species, with mice showing the greatest metabolic capacity and dogs demonstrating the smallest degree of biotransformation before biliary excretion [8]. These differences directly influence enterohepatic recirculation dynamics, as extensively metabolized compounds have reduced potential for intestinal reabsorption and subsequent hepatic re-uptake.

Saturable Transport Mechanisms

At high doses exceeding typical therapeutic levels, all species demonstrate saturation of presystemic elimination pathways, resulting in increased bioavailability and altered circulation patterns [8]. This saturation phenomenon suggests capacity-limited biliary transport mechanisms that become overwhelmed at elevated substrate concentrations, thereby reducing the efficiency of enterohepatic recirculation.

Table 2: Interspecies Differences in Fluvastatin Disposition
SpeciesHalf-life (hours)Extent of MetabolismBioavailability (%)Primary Excretion RouteRenal Excretion (%)
Mouse1-2Greatest35Fecal (>90%)<8
Rat2-3High25-30Fecal (>90%)<8
Dog4-7Smallest41Fecal (>90%)<8
Monkey1-2High16Fecal (>90%)<8
Human3High24Fecal (>90%)<5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

451.17709541 g/mol

Monoisotopic Mass

451.17709541 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-11-2024

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